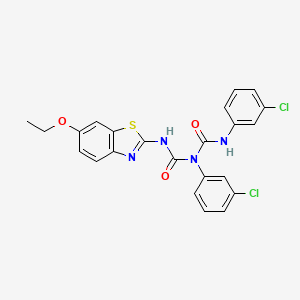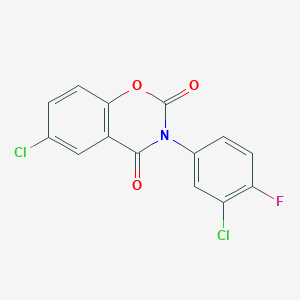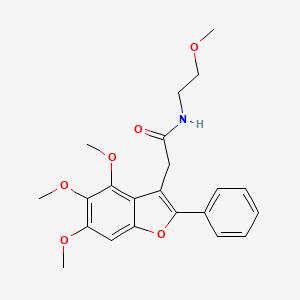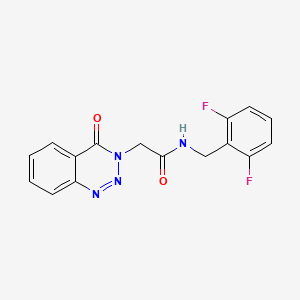![molecular formula C26H25N5O2S B11031621 N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide](/img/structure/B11031621.png)
N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMQS , is a chemical compound with the following structure:
!Compound Structure
It is a sulfonamide derivative, and its molecular formula is C26H24N6O2S. DMQS has been studied for its corrosion inhibition properties, particularly on mild steel (MS) surfaces in hydrochloric acid (HCl) environments .
Preparation Methods
The synthetic routes to prepare DMQS are not explicitly mentioned in the available literature. industrial production methods likely involve multi-step organic synthesis, starting from commercially available precursors. Further research would be needed to uncover specific synthetic pathways and reaction conditions.
Chemical Reactions Analysis
DMQS may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific transformation. Unfortunately, detailed information on major products formed from these reactions is not readily accessible.
Scientific Research Applications
DMQS’s applications extend across different scientific fields:
Corrosion Inhibition: As mentioned earlier, DMQS acts as an effective corrosion inhibitor for mild steel in acidic environments.
Medicinal Chemistry: Sulfonamides have a history of safe therapeutic use in humans
Materials Science: Understanding DMQS’s adsorption behavior on metallic surfaces contributes to materials protection and design.
Mechanism of Action
The exact mechanism by which DMQS exerts its corrosion inhibition effects remains an active area of research. Computational studies using density functional theory (DFT) have explored its molecular and electronic structure. DMQS’s EHOMO value of –6.256 eV suggests it fortifies MS against corrosive attack, making it an effective inhibitor .
Comparison with Similar Compounds
While DMQS’s uniqueness is not explicitly discussed, it can be compared with other sulfonamides and corrosion inhibitors. Further investigations could identify similar compounds for comparison.
Properties
Molecular Formula |
C26H25N5O2S |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-2-(4-methylphenyl)sulfonyl-3-(4-phenylphenyl)guanidine |
InChI |
InChI=1S/C26H25N5O2S/c1-18-9-15-24(16-10-18)34(32,33)31-26(30-25-27-19(2)17-20(3)28-25)29-23-13-11-22(12-14-23)21-7-5-4-6-8-21/h4-17H,1-3H3,(H2,27,28,29,30,31) |
InChI Key |
CYYBGHLKAFDUDJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\NC2=CC=C(C=C2)C3=CC=CC=C3)/NC4=NC(=CC(=N4)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(NC2=CC=C(C=C2)C3=CC=CC=C3)NC4=NC(=CC(=N4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![dimethyl 2-{1-[(3-chlorophenyl)carbamoyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11031551.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11031558.png)


![6-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11031591.png)

![ethyl 4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-6-methyl-9H-purin-9-yl)benzoate](/img/structure/B11031606.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carboxamide](/img/structure/B11031607.png)
![1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B11031615.png)
![2-amino-6,8,8,9-tetramethyl-4-(4-methylphenyl)-8,9-dihydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile](/img/structure/B11031617.png)
![5-[8-Methoxy-4,4-dimethyl-2-oxo-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-1,3-thiazolane-2,4-dione](/img/structure/B11031622.png)
![6-(3-Chlorophenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11031632.png)
